BenchChemオンラインストアへようこそ!

BAY-293 HCl

SOS1 KRAS chirality

BAY-293 HCl (compound is a synthetic, cell-active small molecule that disrupts the protein–protein interaction between the GTPase KRAS and its guanine nucleotide exchange factor SOS1, thereby blocking the reloading of KRAS with GTP and suppressing oncogenic RAS–RAF–MEK–ERK signalling. It exhibits an IC₅₀ of 21 nM in a KRAS–SOS1 binding assay and has been co-crystallised with SOS1, confirming its binding mode.

Molecular Formula C25H30Cl2N4O2S
Molecular Weight 521.501
Cat. No. B1192258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-293 HCl
SynonymsBAY-293;  BAY 293;  BAY293;  BAY-293 HCl;  BAY-293 hydrochloride;  BAY-293 dihydrochloride
Molecular FormulaC25H30Cl2N4O2S
Molecular Weight521.501
Structural Identifiers
SMILESC[C@@H](NC1=C2C=C(OC)C(OC)=CC2=NC(C)=N1)C3=CC(C4=CC=CC=C4CNC)=CS3.[H]Cl.[H]Cl
InChIInChI=1S/C25H28N4O2S.2ClH/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25;;/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29);2*1H/t15-;;/m1../s1
InChIKeyYVZXBZFITFWOMP-QCUBGVIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-293 HCl – A Validated, Selective SOS1 Probe for KRAS Pathway Profiling and Procurement


BAY-293 HCl (compound 23) is a synthetic, cell-active small molecule that disrupts the protein–protein interaction between the GTPase KRAS and its guanine nucleotide exchange factor SOS1, thereby blocking the reloading of KRAS with GTP and suppressing oncogenic RAS–RAF–MEK–ERK signalling . It exhibits an IC₅₀ of 21 nM in a KRAS–SOS1 binding assay and has been co-crystallised with SOS1, confirming its binding mode . The compound is widely used as a pharmacological tool to interrogate KRAS/SOS1 biology across all major KRAS variants .

Why SOS1 Inhibitors Cannot Be Interchanged: The Case for BAY-293 HCl


SOS1 inhibitors exhibit divergent selectivity fingerprints, cellular potency signatures, and mutant-RAS coverage that preclude generic substitution. For example, the (S)-enantiomer of BAY-293 is ~100-fold less potent, rendering racemic or uncharacterised chiral mixtures unreliable . In head-to-head studies, the clinical-stage SOS1 inhibitor BI-3406 demonstrates potent, selective growth inhibition of KRAS-mutant cells, whereas BAY-293 shows only limited potency and no selectivity for KRAS-mutant over wild-type cells in 3D proliferation assays . These pronounced differences underscore that procurement decisions must be driven by the specific assay context, selectivity requirements, and the need for a validated negative control.

BAY-293 HCl – Quantitative Differentiation Evidence for Procurement Decision-Making


Enantiomer-Dependent Target Engagement: >100-Fold Higher Potency of (R)-BAY-293 vs. (S)-BAY-293

BAY-293 is the active (R)-enantiomer. The (R)-enantiomer binds SOS1 ~100-fold more strongly than the (S)-enantiomer . In the primary KRAS–SOS1 protein–protein interaction assay, (R)-BAY-293 achieves an IC₅₀ of 21 nM, whereas the (S)-enantiomer shows negligible activity and is supplied as a dedicated negative control (S)-BAY-293 .

SOS1 KRAS chirality enantiomer negative control

Target-Selective Inhibition of SOS1-Mediated KRAS Activation Without Off-Target Activity on Related GTPases or Kinases

BAY-293 inhibits SOS1-mediated KRAS activation with an IC₅₀ of 52 nM (50 nM wt or G12C hKRAS, 10 nM SOS1cat) while showing no significant activity (IC₅₀ >20 μM) against CRAF RBD–KRAS interaction, KRAS G12C activation by SOS2, Cdc42 activation by DBS, or EGFR kinase activity . In a broader panel of 358 kinases, BAY-293 at 1 μM produced <37% inhibition across all kinases, and it was inactive against a panel of 77 GPCRs, transporters, nuclear receptors, and enzymes . In contrast, the clinical-stage SOS1 inhibitor BI-3406, while more potent in cellular assays, has not had an equivalently comprehensive selectivity panel published in the same detail .

SOS1 selectivity kinase profiling GPCR CRAF

Differential Cellular Potency and KRAS-Mutant Selectivity: BAY-293 vs. BI-3406 in 3D Proliferation Assays

In a panel of 24 cell lines (18 KRAS-mutated) tested in 3D proliferation assays, BI-3406 showed potent growth inhibition across all KRAS G12 and G13 mutant lines (IC₅₀ = 9–220 nM) with selectivity for KRAS-mutated over wild-type cells . Under the same conditions, BAY-293 demonstrated only very limited potency and no sizeable selectivity for KRAS-mutated cells compared to KRAS wild-type cells . However, BAY-293's weaker cellular activity renders it a more suitable tool for washout/rescue experiments and for mechanistic studies where complete pathway suppression is not desired.

3D proliferation KRAS mutant cancer cell lines selectivity BI-3406

Validated In Vivo Target Engagement and Pathway Modulation Across Multiple Tumour Models

BAY-293 has demonstrated in vivo pharmacodynamic activity: in HeLa xenograft models, BAY-293 reduced cellular active RAS levels (IC₅₀ = 410 nM in HeLa cells) and suppressed downstream ERK phosphorylation (IC₅₀ = 150 nM in K-562 cells) . In contrast, the (S)-enantiomer is completely inactive in these assays . While BI-3406 shows superior oral bioavailability and in vivo potency, BAY-293 remains the best-characterised SOS1 probe for acute intraperitoneal or direct application studies where pharmacokinetics are less critical.

in vivo pharmacodynamics RAS-GTP pERK xenograft

BAY-293 HCl – Highest-Value Research and Industrial Application Scenarios


SOS1 Target Validation and Mechanistic Studies with Built-in Negative Control

Use BAY-293 together with the (S)-enantiomer negative control to dissect SOS1-dependent KRAS signalling. The >100-fold difference in target binding ensures that any phenotype reversed by the (S)-enantiomer can be confidently attributed to on-target SOS1 inhibition . This is critical for early drug discovery projects aiming to validate SOS1 as a therapeutic target in RAS-driven cancers.

Selectivity Profiling of SOS1 Chemical Probes in Kinase and GPCR Panels

BAY-293's fully disclosed selectivity profile (<37% inhibition at 1 μM over 358 kinases; inactive against 77 GPCRs, transporters, and nuclear receptors) makes it the reference compound for benchmarking new SOS1 inhibitors . Procurement of BAY-293 ensures that off-target contributions are minimised when interpreting pathway modulation data.

Washout/Rescue Experiments to Study SOS1-KRAS Dynamics

Because BAY-293 exhibits weaker cellular potency than clinical-stage inhibitors like BI-3406, it is well-suited for washout experiments where rapid reversibility of pathway inhibition is required . Researchers can exploit this property to study the kinetics of KRAS–SOS1 interaction recovery without confounding persistent target suppression.

In Vivo Pharmacodynamic Studies with Validated Biochemical Readouts

For acute in vivo pharmacodynamic experiments (e.g., RAS-GTP and pERK modulation), BAY-293 provides established, reproducible protocols and concentration–response relationships . The matched inactive enantiomer serves as a critical control for injection-related artefacts, increasing the translational relevance of in vivo findings.

Quote Request

Request a Quote for BAY-293 HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.